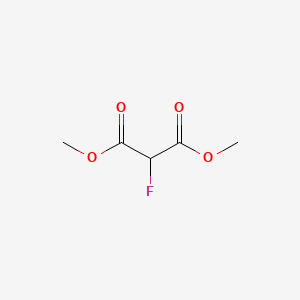

Dimethyl fluoromalonate

Descripción general

Descripción

Dimethyl fluoromalonate is a chemical compound utilized in various organic synthesis reactions. It serves as a building block for the synthesis of monofluorinated allylic compounds and other fluorine-containing derivatives. The presence of fluorine in the molecule makes it a valuable reagent in the synthesis of compounds with potential medicinal properties due to the unique reactivity and biological stability imparted by the fluorine atom .

Synthesis Analysis

The synthesis of dimethyl fluoromalonate and its derivatives can be achieved through several methods. One approach involves the palladium(0)-catalyzed allylation reaction with allylic carbonates under neutral conditions, which yields the SN2 allylation product. The yield of this reaction can be increased by using a nucleophile under basic conditions . Another method includes the preparation of dimethyl and diethyl fluoromalonates from hexafluoropropene through exhaustive alcoholysis or a combination of ammonolysis and alcoholysis . Additionally, chiral fluorine-containing compounds can be synthesized via palladium-catalyzed asymmetric allylations using specially designed sulfonamide-pyridine ligands .

Molecular Structure Analysis

The molecular structure of dimethyl fluoromalonate allows for various chemical transformations. The fluorine atom in the molecule is a key functional group that can participate in nucleophilic aromatic substitution reactions. This reactivity is exploited in the synthesis of complex molecules such as fluorooxindole and 2-fluoro-2-arylacetic acid derivatives . The steric and electronic properties of substituents attached to the molecule can significantly influence the outcome of reactions, such as the enantioselectivity observed in palladium-catalyzed allylic substitutions .

Chemical Reactions Analysis

Dimethyl fluoromalonate is versatile in chemical reactions. It can undergo Diels-Alder reactions to produce adducts, which are useful intermediates in the stereospecific synthesis of other compounds, such as lyxopyranosyl C-glycosides . The compound's reactivity also extends to S-alkylation and reactions with amino compounds, leading to the formation of various heterocyclic structures . The fluorine atom in the molecule enhances the reactivity in nucleophilic aromatic substitution reactions, which is a critical step in the synthesis of several fluorinated organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl fluoromalonate are influenced by the presence of the fluorine atom and the ester functional groups. These properties are crucial for its reactivity and the conditions under which it can be used in chemical syntheses. The compound's solubility, boiling point, and stability under different conditions are important parameters that determine its suitability for various reactions. The fluorine atom also affects the acidity of the protons adjacent to it, which is relevant in reactions where deprotonation is a key step .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds : Dimethyl fluoromalonate is used in the synthesis of various fluorinated compounds. It has been utilized to prepare 2-fluoromalonic esters and related compounds from hexafluoropropene, which were then used to create 1H-3-fluoro-1,5-dibenzodiazepin-2,4(3H,5H)-diones (Ishikawa, Takaoka, & Ibrahim, 1984). Additionally, dialkyl fluoromalonates prepared from dimethyl fluoromalonate have been used for synthesizing dialkyl α-fluoroalkylmalonates and 5-fluorobarbituric acid derivatives (Ishikawa & Takaoka, 1981).

Catalysis and Organic Synthesis : The compound is utilized in palladium(0)-catalyzed allylation reactions, where it reacts with allylic carbonates under neutral conditions to give SN2 allylation products. This method has been enhanced under basic conditions, resulting in increased yield (Kawasaki & Kitazume, 1999).

Battery Technology : In the field of battery technology, bis(trimethylsilyl) 2-fluoromalonate derivatives have been explored as additives for high-voltage lithium-ion batteries. These additives showed improved capacity retention and prevented the formation of thick solid electrolyte interphase films on electrode surfaces (Lyu et al., 2019).

Fluorinated Heterocyclic Compounds Synthesis : Dimethyl fluoromalonate is used in the synthesis of monofluorinated nitrogen-containing heterocyclic compounds, employing it as a monofluoroalkyl radical precursor in electrochemical reactions (Lv et al., 2023).

Fluorine-Containing Pharmaceutical Intermediates : It also serves as a key intermediate in the synthesis of potentially useful compounds for fluorocarbapenems, a class of antibiotics (Ihara et al., 1993).

Safety And Hazards

Dimethyl fluoromalonate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

dimethyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXHZSXYHFBIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371844 | |

| Record name | DIMETHYL FLUOROMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl fluoromalonate | |

CAS RN |

344-14-9 | |

| Record name | DIMETHYL FLUOROMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl fluoromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)